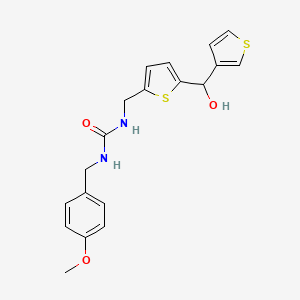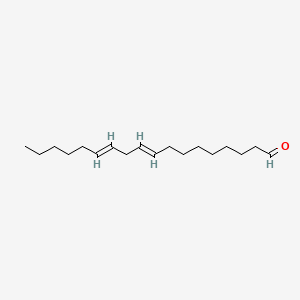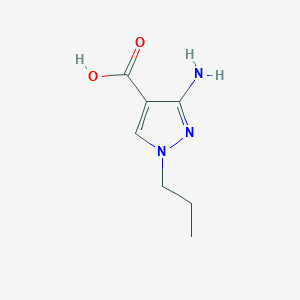
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Analytical Standards
- Stable Isotope Labeling for LC–MS Analysis : Deuterium-labeled analogs of related urea derivatives have been synthesized for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis. This application is crucial for drug absorption, distribution, and pharmacokinetic studies, demonstrating the utility of these compounds in analytical chemistry and drug development processes (Liang et al., 2020).
Chemical Synthesis and Reactivity
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors : Research on flexible urea derivatives has shown that altering the spacer length between pharmacophoric moieties can yield compounds with significant antiacetylcholinesterase activity. This highlights the role of urea derivatives in designing inhibitors for enzymes implicated in neurodegenerative diseases (Vidaluc et al., 1995).
Cocondensation Reactions : Studies on the reactions of urea with methylolphenols under acidic conditions provide insights into the synthesis of polymers and co-polymers. This research demonstrates the potential of urea derivatives in material science and polymer chemistry (Tomita & Hse, 1992).
Potential Therapeutic Applications
Neuropeptide Y5 Receptor Antagonists : Trisubstituted phenyl urea derivatives have been explored for their potential as neuropeptide Y5 receptor antagonists, offering insights into the development of new therapeutic agents for disorders related to this receptor (Fotsch et al., 2001).
Glycogen Synthase Kinase-3β Inhibition : Certain urea derivatives have been identified as inhibitors of glycogen synthase kinase-3β (GSK-3β), a protein kinase involved in various cellular processes. This suggests the potential use of such compounds in the treatment of diseases where GSK-3β plays a role, although the specific compound mentioned in the query was not found in this context (Vasdev et al., 2005).
Propriétés
IUPAC Name |
1-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-24-15-4-2-13(3-5-15)10-20-19(23)21-11-16-6-7-17(26-16)18(22)14-8-9-25-12-14/h2-9,12,18,22H,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRXCZNDWDQNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(4-methoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616244.png)


![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2616250.png)
![({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2616251.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2616252.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2616254.png)
![N-[5-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2616255.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2616257.png)


![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616262.png)